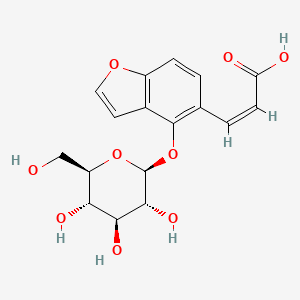

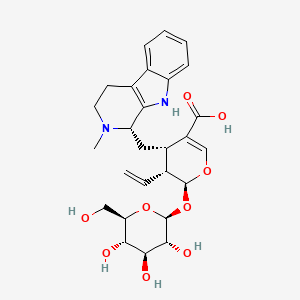

Isopsoralenoside

Übersicht

Beschreibung

Isopsoralenosid ist ein Benzofuranglykosid, das aus der Pflanze Psoralea corylifolia gewonnen wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter östrogenähnliche Aktivität, Beschleunigung der osteoblasten Proliferation, Antitumor-Effekte und antibakterielle Eigenschaften . Diese Verbindung kann im Verdauungstrakt schnell zu Psoralen metabolisiert werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Isopsoralenosid umfasst mehrere Schritte. Ein Verfahren beinhaltet die Extraktion von Psoralea corylifolia mit Wasser, gefolgt von der Konzentration des Extrakts. Die konzentrierte Lösung wird dann mit Säure hydrolysiert und das Hydrolysat mit Hilfe von makroporösem Adsorptionsharz gereinigt. Das Endprodukt wird durch Elution mit Ethanol und anschließende Reinigung mit einer Kieselgel-Säule erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Isopsoralenosid folgt ähnlichen Schritten, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Rückflussextraktion von Psoralea corylifolia, Hydrolyse und Reinigung mit makroporösem Adsorptionsharz und Kieselgel-Säulen. Dieses Verfahren ist effizient, mit hoher Ausbeute und minimaler Umweltbelastung, wodurch es sich für die Massenproduktion eignet .

Chemische Reaktionsanalyse

Arten von Reaktionen

Isopsoralenosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furanoepoxid- oder γ-Ketoenal-Zwischenprodukte zu bilden.

Hydrolyse: Die Verbindung kann hydrolysiert werden, um Psoralen zu bilden.

Hydrierung: Reduktionsreaktionen können den Furanring in Dihydrodiol umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Umfasst typischerweise Oxidationsmittel wie Wasserstoffperoxid oder Persäuren.

Hydrolyse: Saure Bedingungen, wie z. B. Salzsäure, werden für die Hydrolyse verwendet.

Hydrierung: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) werden für Hydrierungsreaktionen verwendet.

Hauptprodukte

Psoralen: Wird durch Hydrolyse gebildet.

Furanoepoxid und γ-Ketoenal: Werden durch Oxidation gebildet.

Dihydrodiol: Wird durch Hydrierung gebildet.

Wissenschaftliche Forschungsanwendungen

Isopsoralenosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Medizin: Wird für seine Antitumor- und antibakteriellen Eigenschaften untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln und Nahrungsergänzungsmitteln eingesetzt.

Wirkmechanismus

Isopsoralenosid entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege:

Östrogenähnliche Aktivität: Bindet an Östrogenrezeptoren und imitiert die Wirkung von Östrogen.

Osteoblasten Proliferation: Stimuliert die Proliferation von Osteoblasten, wodurch die Knochenbildung gefördert wird.

Antitumor-Effekte: Induziert Apoptose in Krebszellen durch verschiedene Signalwege.

Antibakterielle Aktivität: Hemmt das Wachstum von Bakterien, indem es die Synthese der bakteriellen Zellwand stört.

Analyse Chemischer Reaktionen

Types of Reactions

Isopsoralenoside undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanoepoxide or γ-ketoenal intermediates.

Hydrolysis: The compound can be hydrolyzed to form psoralen.

Hydrogenation: Reduction reactions can convert the furan ring to dihydrodiol.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Hydrolysis: Acidic conditions, such as hydrochloric acid, are used for hydrolysis.

Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products

Psoralen: Formed through hydrolysis.

Furanoepoxide and γ-ketoenal: Formed through oxidation.

Dihydrodiol: Formed through hydrogenation.

Wissenschaftliche Forschungsanwendungen

Isopsoralenoside has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its estrogen-like activity and its role in promoting osteoblastic proliferation.

Medicine: Investigated for its antitumor and antibacterial properties.

Industry: Utilized in the production of pharmaceuticals and health supplements.

Wirkmechanismus

Isopsoralenoside exerts its effects through various molecular targets and pathways:

Estrogen-like Activity: Binds to estrogen receptors, mimicking the effects of estrogen.

Osteoblastic Proliferation: Stimulates the proliferation of osteoblasts, promoting bone formation.

Antitumor Effects: Induces apoptosis in cancer cells through various signaling pathways.

Antibacterial Activity: Inhibits bacterial growth by interfering with bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Psoralenosid: Ein weiteres Benzofuranglykosid aus Psoralea corylifolia mit ähnlichen biologischen Aktivitäten.

Psoralen: Eine verwandte Verbindung, die ein Hauptmetabolit von Isopsoralenosid ist.

Isopsoralen: Eine strukturell ähnliche Verbindung mit vergleichbaren biologischen Wirkungen.

Einzigartigkeit

Isopsoralenosid ist einzigartig aufgrund seines schnellen Metabolismus zu Psoralen im Verdauungstrakt und seiner vielfältigen biologischen Aktivitäten, darunter östrogenähnliche Wirkungen, osteoblasten Proliferation, Antitumor- und antibakterielle Eigenschaften .

Eigenschaften

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-7-11-13(21)14(22)15(23)17(25-11)26-16-8(2-4-12(19)20)1-3-10-9(16)5-6-24-10/h1-6,11,13-15,17-18,21-23H,7H2,(H,19,20)/b4-2-/t11-,13-,14+,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMYXILYLXYDFE-MIVOEOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CO2)C(=C1/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

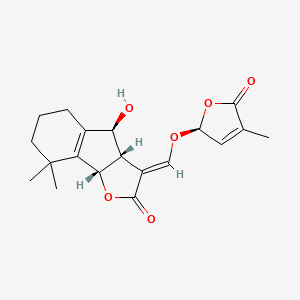

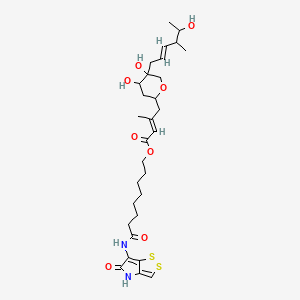

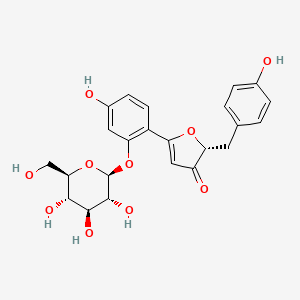

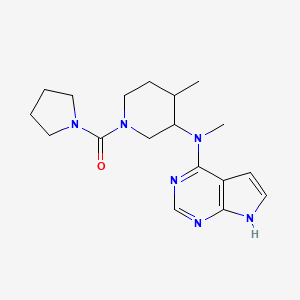

Feasible Synthetic Routes

Q1: What is isopsoralenoside, and where is it found?

A: this compound is a naturally occurring benzofuran glycoside primarily found in the fruits of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. [, ]

Q2: Can you elaborate on the biotransformation of this compound in the human body?

A: Studies using human intestinal bacteria flora models have shown that this compound primarily metabolizes into isopsoralen. A small amount of 5,6-furano-hydrocoumaric acid is also produced during this process. This suggests that the gut microbiota plays a crucial role in activating this compound into its potentially active form, isopsoralen. []

Q3: How does the distribution of this compound differ between healthy individuals and those experiencing inflammation?

A: Research comparing the distribution of this compound in normal and lipopolysaccharide (LPS)-induced model rats (mimicking inflammation) revealed a key difference. LPS-induced rats exhibited higher levels of this compound in their liver tissue compared to their healthy counterparts. This suggests that inflammation might influence the absorption and distribution of this compound, potentially leading to its accumulation in the liver. [, ]

Q4: What analytical techniques are commonly employed to identify and quantify this compound in plant material and biological samples?

A: Several analytical techniques have been successfully utilized for the identification and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS) offers a robust approach for separating and quantifying this compound in complex mixtures. [, , , , , , ]

Q5: Can you describe the application of the Quantitative Analysis of Multi-components by Single Marker (QAMS) method in the context of this compound research?

A: The QAMS method, using a single marker like neobavaisoflavone, has been successfully employed to simultaneously determine the content of multiple components in Psoraleae Fructus, including this compound. This method, validated against the traditional external standard method, offers a reliable and efficient alternative for quality control and content determination, especially when reference standards for all compounds are limited. [, ]

Q6: What is the significance of including this compound in quality control assessments of Psoraleae Fructus and related herbal preparations?

A: this compound, previously unrecognized, has been identified as a key quality marker for Psoraleae Fructus. This is crucial as its presence, alongside other compounds like psoralen and isopsoralen, helps in evaluating the authenticity and quality of the herb and its derived products. This ensures consistent therapeutic efficacy and minimizes the risk of adulteration. [, , , ]

Q7: Has the complete synthesis of this compound been achieved, and if so, what is its significance?

A: Yes, the first total synthesis of this compound has been successfully achieved. [] This milestone is significant for several reasons:

Q8: What preliminary in silico studies have been conducted on this compound, and what are the potential implications?

A: Computational studies evaluating the potential of this compound as an alpha-glucosidase and alpha-amylase inhibitor have shown promising results. [] These enzymes play key roles in carbohydrate digestion and blood glucose regulation. Inhibition of these enzymes is a therapeutic target for managing type 2 diabetes. While further in vitro and in vivo validation is required, these preliminary findings suggest that this compound may hold potential for the development of novel antidiabetic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,8S,9R,11R,13R,16S,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,16,19-triol](/img/structure/B1249106.png)

![12,16,18-Trihydroxy-7-(1-hydroxy-2,3-dimethylbutyl)-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1249110.png)

![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)